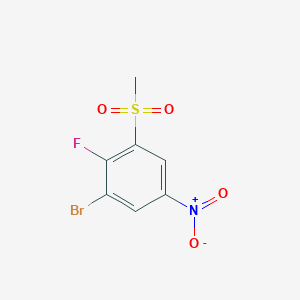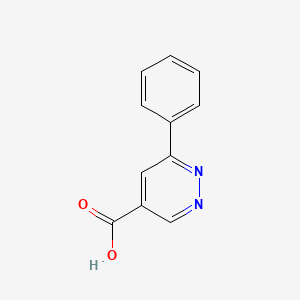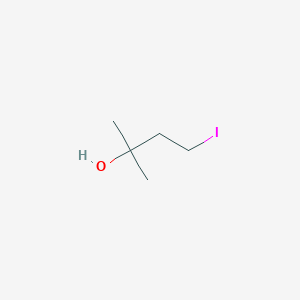
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
概要
説明
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H10BrClO and a molecular weight of 261.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and a cyclopropylmethoxy group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
The synthesis of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorophenol and cyclopropylmethanol.
Reaction Conditions: The phenol group is first converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropylmethoxy Introduction: The cyclopropylmethanol is then introduced through a nucleophilic substitution reaction, often using a strong base like sodium hydride to deprotonate the alcohol and facilitate the substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives and complex organic molecules.
科学的研究の応用
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the halogen atoms can influence its reactivity and stability .
類似化合物との比較
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene can be compared with similar compounds such as:
4-Bromo-2-chloroanisole: This compound has a methoxy group instead of a cyclopropylmethoxy group, making it less sterically hindered and potentially less selective in biological applications.
1-Bromo-4-chloro-2-fluorobenzene: The presence of a fluorine atom instead of a cyclopropylmethoxy group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of halogen atoms and the cyclopropylmethoxy group, which provides a balance of reactivity, stability, and selectivity in various applications.
特性
IUPAC Name |
4-bromo-2-chloro-1-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJNPNWEBIHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)






![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

